Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of benzoquinoline derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a benzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with 4-chlorobenzo[h]quinoline-3-carboxylic acid under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted benzoquinoline compounds .
Scientific Research Applications
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other benzoquinoline derivatives such as:
- Ethyl 4-[(2-methoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
- Ethyl 4-[(2-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate
- Ethyl 4-[(2-fluorophenyl)amino]benzo[h]quinoline-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its ethoxy group, which enhances its solubility and potentially its bioavailability.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-21-12-8-7-11-20(21)26-23-18-14-13-16-9-5-6-10-17(16)22(18)25-15-19(23)24(27)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
HHGJPZZUBYBJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=CC4=CC=CC=C4C3=NC=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.